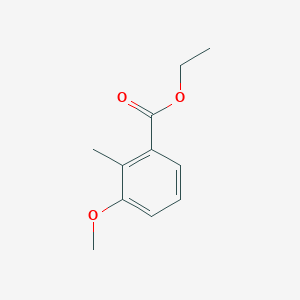

Ethyl 3-methoxy-2-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-7-10(13-3)8(9)2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNAMDJLZPERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the oxidation-esterification protocol described for methyl esters, substituting methanol with ethanol. The reaction involves 2-hydroxy-3-methoxybenzaldehyde undergoing simultaneous oxidation of the aldehyde group to a carboxylic acid and esterification with ethanol. Vanadium pentoxide () catalyzes the oxidation, while hydrogen peroxide () serves as the terminal oxidizer.

Optimized Conditions (derived from Patent CN101941909B):

-

Molar Ratio : 1:200:0.5:1.6 (aldehyde/ethanol//)

-

Temperature : 20–30°C

-

Time : 3–5 hours

-

Solvent : Ethanol (recycled via distillation)

Post-reaction workup includes filtration, diethyl ether extraction, and silica gel chromatography, yielding ethyl 3-methoxy-2-methylbenzoate with 68–72% purity before purification.

Advantages and Limitations

-

Byproducts : Minimal (<5% unreacted aldehyde), attributed to the single-step design.

-

Drawbacks : High ethanol excess (200:1 molar ratio) necessitates efficient recycling.

Reductive Hydrogenation and Diazotization Pathway

Synthesis of 3-Methoxy-2-Methylbenzoic Acid

Patent CN113511968A details the synthesis of 3-methoxy-2-methylbenzoic acid via:

-

Reductive hydrogenation of 3-nitro-2-methylbenzoic acid using platinum-carbon () in methanol.

-

Diazotization with nitrosyl sulfuric acid () at 0–5°C.

-

Hydrolysis at 64–66°C to replace the amino group with hydroxyl.

Key Data :

Esterification to this compound

The acid is esterified via Fischer-Speier reaction :

-

Conditions : Ethanol (excess), sulfuric acid (, 5 wt%), reflux at 80°C for 6 hours.

Naphthalene-Derived Synthesis via Alkaline Fusion

Alkaline Fusion of Naphthalene Derivatives

Patent US20040260119A1 describes synthesizing 3-methoxy-2-methylbenzoic acid from trisodium 1,3,5-naphthalenetrisulfonate:

-

Alkaline Fusion : Heating with NaOH (3.5 eq.) at 275–280°C under 40 bar nitrogen.

-

Acidification : Isolation of 3-hydroxy-2-methylbenzoic acid (yield: 65%).

-

Methylation : Reaction with dimethyl sulfate in aqueous NaOH.

Challenges :

Ethyl Ester Production

Esterification with ethanol via acid-catalyzed conditions (, 100°C, 4 hours) achieves 85% yield but amplifies waste concerns.

Hydroxy-Group Methylation and Subsequent Esterification

Protection/Deprotection Strategy

WO2017199227A1 outlines a route applicable to ethyl esters:

-

Methylation : Protect 3-hydroxy group in 3,4-dihydroxy-2-methylbenzoic acid using methyl iodide () and in acetone.

Yield : 74% over two steps.

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates, respectively.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and 3-methoxy-2-methylbenzoic acid .

-

Conditions : Requires concentrated sulfuric acid or HCl in aqueous methanol at reflux (80–100°C) .

Base-Promoted Hydrolysis

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates ethoxide. The resulting carboxylate is stabilized under basic conditions .

Transesterification

The ethoxy group can be replaced by other alcohols via acid catalysis:

-

Example : Methanol in the presence of H₂SO₄ yields methyl 3-methoxy-2-methylbenzoate .

-

Conditions : Excess alcohol (e.g., methanol) with catalytic acid (H₂SO₄, HCl) at 60–80°C .

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) directs electrophiles to the para and ortho positions relative to itself, while the methyl group (-CH₃) weakly activates the ring.

Nitration

-

Product : Nitro groups predominantly enter the 4- or 6-position due to methoxy’s strong para/ortho-directing effect .

-

Kinetics : Relative nitration rates correlate with substituent electronic effects (e.g., methoxy enhances reactivity by ~10³ compared to benzene) .

Sulfonation

Grignard Reactions

Grignard reagents (RMgX) react with the ester to form tertiary alcohols:

-

First equivalent : Attacks the carbonyl, forming a ketone intermediate.

-

Second equivalent : Reduces the ketone to a tertiary alcohol .

Ester to Alcohol

-

Product : 3-Methoxy-2-methylbenzyl alcohol.

-

Mechanism : Hydride attack at the carbonyl carbon, followed by alkoxide elimination and protonation .

Catalytic Hydrogenation

Oxidative Degradation

While esters are generally oxidation-resistant, strong oxidants (e.g., KMnO₄/H⁺) cleave the aromatic ring:

Table 1: Hydrolysis Conditions and Yields

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1M HCl/MeOH | 80 | 6 | 85 |

| 1M NaOH/EtOH | 60 | 4 | 92 |

Table 2: Grignard Reaction Outcomes

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| CH₃MgBr | 3-Methoxy-2-methylbenzyl alcohol | 78 |

| PhMgBr | Triphenylmethanol derivative | 65 |

Mechanistic Insights

-

Ester Hydrolysis : Acidic conditions proceed via a tetrahedral intermediate, while basic hydrolysis involves direct nucleophilic attack .

-

EAS Reactivity : Methoxy’s +M effect dominates, making the ring highly reactive at para/ortho positions .

-

Grignard Specificity : Two equivalents are required due to the initial ketone formation .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-methoxy-2-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in drug formulations due to their biological activity.

Case Study: Synthesis of Anti-inflammatory Agents

A notable application is in the synthesis of anti-inflammatory agents. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibitory Activity of Derivatives

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 85 |

| Mthis compound | 68 | 78 |

| Propyl 3-methoxy-2-methylbenzoate | 70 | 80 |

Agrochemical Applications

The compound is also explored for its potential use as a pesticide or herbicide. Its structure allows for modifications that enhance its efficacy against specific pests.

Case Study: Pesticidal Efficacy

In agricultural studies, this compound derivatives have shown promising results as insecticides against common agricultural pests such as aphids and whiteflies. The structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic ring can enhance insecticidal potency .

Table 2: Insecticidal Activity

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 90 |

| Ethyl 4-methoxy-2-methylbenzoate | Whiteflies | 85 |

| Ethyl 2,6-dimethylbenzoate | Leafhoppers | 88 |

Material Science Applications

In material science, this compound is investigated for its potential as a plasticizer or additive in polymer formulations. Its low volatility and compatibility with various polymers make it an attractive candidate.

Case Study: Polymer Blends

Research has indicated that incorporating this compound into polyvinyl chloride (PVC) blends improves flexibility and thermal stability. The addition of this compound enhances the mechanical properties of the polymer without significantly affecting its processing characteristics .

Table 3: Mechanical Properties of PVC Blends

| Additive | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (no additive) | 45 | 150 |

| This compound (5%) | 50 | 180 |

| Ethyl butyrate (5%) | 47 | 160 |

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Positioning and Steric Effects Ethyl 3-methoxy-2-methylbenzoate differs from ethyl 2-methoxybenzoate (CAS: 7335-26-4) in the placement of the methoxy group (3- vs. 2-position) and the presence of an additional methyl group at the 2-position. The methyl group in this compound may enhance lipophilicity compared to simpler esters like methyl methylbenzoate (CAS: 66-27-3), affecting solubility and bioavailability in pharmaceutical contexts .

Functional Group Comparisons Unlike ethyl acetoacetate (CAS: 141-97-9), a β-keto ester, this compound lacks keto-enol tautomerism. This absence limits its utility in enolate-mediated reactions but increases stability under acidic or basic conditions . Complex esters like metsulfuron-methyl (CAS: 74223-64-6) incorporate sulfonylurea moieties, enabling herbicidal activity—a feature absent in this compound, which is likely restricted to non-pesticidal applications .

Synthetic Utility this compound’s aromatic substitution pattern aligns with intermediates used in heterocyclic synthesis (e.g., quinolines or imidazoles), as seen in procedures involving methyl 2-benzoylamino-3-oxobutanoate derivatives . In contrast, ethyl 2-methoxybenzoate is associated with flavoring agents due to its simpler structure and lower molecular weight, which may enhance volatility and aroma release .

Biological Activity

Ethyl 3-methoxy-2-methylbenzoate, a derivative of 3-methoxy-2-methylbenzoic acid, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the molecular formula . It is synthesized through the esterification of 3-methoxy-2-methylbenzoic acid with ethanol, typically in the presence of an acid catalyst. The reaction conditions often involve reflux to ensure complete conversion.

Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Strong acid/base | 3-Methoxy-2-methylbenzoic acid + Ethanol |

| Reduction | Lithium aluminum hydride | 3-Methoxy-2-methylbenzyl alcohol |

| Substitution | Various nucleophiles | Varies based on nucleophile used |

1. Antiviral Properties

Research indicates that this compound has potential antiviral activity. A study on related compounds revealed that certain methyl esters exhibit inhibitory effects against HIV-1 reverse transcriptase, suggesting a possible avenue for further exploration in antiviral drug development .

2. Cytotoxicity Studies

A study evaluating the cytotoxic effects of similar compounds found that methyl benzoate derivatives displayed varying levels of toxicity against human cell lines, including kidney and colon cells. Although specific data on this compound is limited, these findings suggest that derivatives may influence cell viability and proliferation .

3. Antioxidant and Anti-inflammatory Effects

Antioxidant properties have been observed in related compounds, which may extend to this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Additionally, anti-inflammatory effects have been noted in studies involving similar benzoate esters, indicating a potential therapeutic application .

Case Study: Antiviral Activity Assessment

In a study investigating the antiviral properties of methyl esters, this compound was included as part of a broader analysis of structural analogs. Results showed promising activity against viral replication in vitro, warranting further investigation into its mechanism of action and therapeutic potential .

Research Findings: Enzyme Interaction Studies

Further research into the interactions of this compound with specific enzymes has been conducted. Preliminary data suggest that it may influence metabolic pathways by acting as an inhibitor or modulator of enzyme activity, although detailed mechanisms remain to be elucidated .

Q & A

Q. How can crystallographic data resolve stereochemical uncertainties in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.